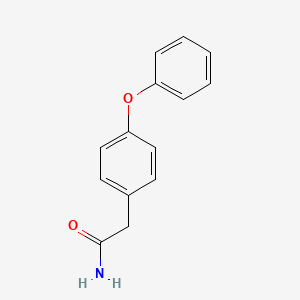

2-(4-Phenoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNSONABRYVHBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Phenoxyphenyl Acetamide

Classical Amide Bond Formation Strategies

Classical strategies for amide synthesis are well-documented and widely employed due to their reliability and versatility. These methods primarily involve the activation of a carboxylic acid, in this case, 2-(4-phenoxyphenyl)acetic acid, to facilitate nucleophilic attack by an amine, such as ammonia (B1221849).

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires the removal of water and often high temperatures. To overcome this, coupling reagents are used to activate the carboxylic acid under milder conditions, making it more susceptible to reaction with the amine.

In modern organic synthesis, a vast array of coupling reagents has been developed to facilitate amide bond formation with high efficiency and minimal side reactions. uni-kiel.deresearchgate.net These reagents are broadly categorized into groups such as carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. sigmaaldrich.combachem.com The general principle involves the reaction of the carboxylic acid, 2-(4-phenoxyphenyl)acetic acid, with the coupling reagent to form a highly reactive activated intermediate (such as an O-acylisourea for carbodiimides or an active ester). This intermediate is then readily attacked by ammonia to form 2-(4-phenoxyphenyl)acetamide.

Carbodiimides: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common dehydrating agents used for amidation. peptidescientific.com The reaction proceeds through an O-acylisourea intermediate. While effective, the use of DCC can be complicated by the formation of a poorly soluble dicyclohexylurea (DCU) byproduct, which necessitates removal by filtration. peptidescientific.com EDC offers the advantage of forming a water-soluble urea (B33335) byproduct, simplifying purification. peptidescientific.com To increase reaction rates and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure®) are often included. bachem.com

Phosphonium Salts: Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®), are highly efficient coupling agents. bachem.com They react with the carboxylate to form an active ester, which is then aminolyzed. sigmaaldrich.com These reagents are known for their high reactivity, making them suitable for sterically hindered substrates. uni-kiel.de

Uronium/Aminium Salts: Uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) are among the most popular coupling reagents. sigmaaldrich.compeptidescientific.com They offer rapid reaction kinetics and low potential for racemization. peptidescientific.com These reactions require the presence of a non-nucleophilic tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to deprotonate the carboxylic acid. uni-kiel.debachem.com

| Reagent Class | Example Reagent | Abbreviation | Key Features | Typical Byproducts |

|---|---|---|---|---|

| Carbodiimide | N,N'-Dicyclohexylcarbodiimide | DCC | Low cost; widely used in liquid-phase synthesis. peptidescientific.com | Dicyclohexylurea (DCU) - poorly soluble. peptidescientific.com |

| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms a water-soluble urea byproduct, simplifying workup. peptidescientific.com | Water-soluble urea derivative. peptidescientific.com |

| Phosphonium Salt | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP® | High reactivity; suitable for difficult couplings. sigmaaldrich.combachem.com | Hexafluorophosphate salts and phosphine (B1218219) oxides. |

| Uronium/Aminium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Popular, efficient, and generates soluble byproducts. bachem.compeptidescientific.com | Tetramethylurea (TMU). peptidescientific.com |

| Uronium/Aminium Salt | 2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HATU | Very high reactivity; effective for sterically hindered substrates. sigmaaldrich.compeptidescientific.com | Tetramethylurea (TMU). |

The mixed anhydride (B1165640) method is another classical approach to activate carboxylic acids for amidation. In this procedure, 2-(4-phenoxyphenyl)acetic acid is treated with an acyl halide, typically a chloroformate like isobutyl chloroformate, in the presence of a base (e.g., N-methylmorpholine). This reaction forms a reactive mixed carboxylic-carbonic anhydride intermediate. Subsequent addition of ammonia or an ammonia source leads to nucleophilic attack on the carboxylic carbonyl center, yielding this compound and releasing the chloroformate-derived portion as a carbonate and alcohol. researchgate.net

Alternatively, a symmetric anhydride can be used. 2-(4-phenoxyphenyl)acetic anhydride, formed by the dehydration of two molecules of the corresponding carboxylic acid, can react directly with ammonia. libretexts.org This reaction produces one equivalent of the desired amide, this compound, and one equivalent of ammonium (B1175870) 2-(4-phenoxyphenyl)acetate as a byproduct. libretexts.org The reaction mechanism involves nucleophilic attack by ammonia on one of the carbonyl carbons of the anhydride, leading to the cleavage of the anhydride bond. youtube.com

| Method | Activating Agent | Intermediate | Reactant | Byproduct |

|---|---|---|---|---|

| Mixed Anhydride | Isobutyl chloroformate | Mixed carboxylic-carbonic anhydride | Ammonia | Isobutanol, CO2, N-methylmorpholine hydrochloride |

| Symmetric Anhydride | (Self-reacted) | 2-(4-phenoxyphenyl)acetic anhydride | Ammonia (2 equiv.) | Ammonium 2-(4-phenoxyphenyl)acetate libretexts.org |

The conversion of a carboxylic acid to a more reactive acyl halide is a fundamental strategy for facilitating amide bond formation. Acyl halides are highly electrophilic and react readily with nucleophiles like ammonia.

The synthesis of this compound can be efficiently achieved via a two-step process involving the formation of an acid chloride intermediate. First, 2-(4-phenoxyphenyl)acetic acid is converted to 2-(4-phenoxyphenyl)acetyl chloride. This transformation is commonly accomplished using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). google.comgoogle.com The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. google.com

The resulting 2-(4-phenoxyphenyl)acetyl chloride is a highly reactive intermediate that does not typically require purification. It reacts vigorously with ammonia in an addition-elimination mechanism. libretexts.orgstudy.com The reaction is usually performed by adding the acyl chloride to a concentrated aqueous solution of ammonia. libretexts.org The reaction is rapid and exothermic, producing the desired amide, this compound, and ammonium chloride as a byproduct from the reaction of excess ammonia with the liberated HCl. libretexts.orglibretexts.org

| Step | Reactant | Reagent | Product | Key Byproducts |

|---|---|---|---|---|

| 1. Acid Chloride Formation | 2-(4-phenoxyphenyl)acetic acid | Thionyl chloride (SOCl₂) | 2-(4-phenoxyphenyl)acetyl chloride | SO₂(g), HCl(g) |

| 2. Amidation | 2-(4-phenoxyphenyl)acetyl chloride | Ammonia (aq, excess) | This compound | Ammonium chloride (NH₄Cl) libretexts.org |

Similar to acid chlorides, acid bromides serve as highly reactive intermediates for amide synthesis. The preparation of 2-(4-phenoxyphenyl)acetyl bromide from 2-(4-phenoxyphenyl)acetic acid can be achieved using brominating agents like phosphorus tribromide (PBr₃). The reaction of acetic acid, acetic anhydride, and phosphorus tribromide is a known method for producing acetyl bromide, and a similar principle applies. google.com

Once formed, 2-(4-phenoxyphenyl)acetyl bromide reacts readily with ammonia in a manner analogous to the corresponding acid chloride. The nucleophilic ammonia attacks the electrophilic carbonyl carbon, leading to the substitution of the bromide and formation of the amide bond. Due to the high reactivity of acid bromides, the reaction proceeds quickly to yield this compound. As with the acid chloride route, excess ammonia is used to neutralize the hydrogen bromide (HBr) byproduct, forming ammonium bromide.

Acyl Halide and Amine Condensation

Ester Aminolysis and Transamidation

The conversion of carboxylic acid esters into amides, known as aminolysis, is a direct and widely used method for amide bond formation. Similarly, transamidation allows for the exchange of an amine group on an existing amide, providing another route to the target compound.

Ester Aminolysis: This approach involves the reaction of an ester derivative of 4-phenoxyphenylacetic acid, such as methyl 4-phenoxyphenylacetate, with ammonia. The reaction is a nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group. This process can be performed without a catalyst at elevated temperatures and pressures, or it can be facilitated by acid or base catalysis under milder conditions. rhhz.netnih.gov For instance, acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, while base catalysis often involves the use of a stronger nucleophile generated in situ.

Transamidation: Transamidation involves the reaction of an existing amide with an amine, resulting in the exchange of the amide's original amine moiety. nih.gov To synthesize the primary amide this compound, a starting amide that can readily release its amine group is required. One strategy involves using a more reactive amide, such as an N-acyl-glutarimide or an N,N-disubstituted amide like N,N-dimethyl-2-(4-phenoxyphenyl)acetamide, and reacting it with an ammonia source like ammonium carbonate. organic-chemistry.orgnsf.gov This equilibrium-driven reaction is often facilitated by removing the displaced amine (e.g., dimethylamine) from the reaction mixture. nih.gov

Precursor Synthesis and Functionalization

The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors: a derivative of 4-phenoxyphenylacetic acid and a suitable amine source.

4-Phenoxyphenylacetic acid is the central building block for the target amide. Several established methods exist for its synthesis. A common industrial method is the Williamson ether synthesis, where 4-hydroxyphenylacetic acid is reacted with bromobenzene, or alternatively, phenol (B47542) is reacted with an ester of 4-bromophenylacetic acid in the presence of a base. A more direct route involves the reaction of a phenol salt with a salt of chloroacetic acid, followed by subsequent functionalization. google.com

Another prevalent pathway involves the hydrolysis of a corresponding nitrile, 4-phenoxyphenylacetonitrile. This nitrile can be prepared via nucleophilic substitution of 4-phenoxybenzyl chloride with an alkali metal cyanide. google.comorgsyn.org

Once 4-phenoxyphenylacetic acid is obtained, it often needs to be "activated" to facilitate amidation. A standard functionalization is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by treating the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com The resulting 4-phenoxyphenylacetyl chloride is highly reactive towards nucleophiles like ammonia. Alternatively, the carboxylic acid can be converted to an ester, such as a methyl or ethyl ester, which is then used in aminolysis as described previously.

For the synthesis of the parent compound, this compound, the required amine is ammonia (NH₃). Ammonia is a fundamental chemical commodity and is typically used directly from a cylinder as a gas, or more commonly in a laboratory setting, as a solution in water (ammonium hydroxide) or an alcohol like methanol. The choice of the ammonia source depends on the specific reaction conditions, such as solvent and temperature, and the reactivity of the acylating agent. When using highly reactive precursors like acyl chlorides, the reaction can proceed rapidly at low temperatures with aqueous or alcoholic ammonia.

For the synthesis of N-substituted derivatives of this compound, a primary or secondary amine would be used in place of ammonia. These amines are either commercially available or can be synthesized through standard organic chemistry methods, such as the reduction of nitriles or amides, or reductive amination of carbonyl compounds.

Advanced Synthetic Approaches

To improve efficiency, sustainability, and atom economy, advanced synthetic methods are increasingly being applied to amide bond formation. These include the use of catalysts to enable the direct reaction of carboxylic acids and amines, and the application of flow chemistry for continuous and scalable production.

Direct amidation of a carboxylic acid with an amine is an attractive "green" synthetic route as the only byproduct is water. catalyticamidation.info However, this reaction is thermodynamically challenging due to the formation of a stable ammonium carboxylate salt. To overcome this, various catalytic systems have been developed.

Boron-based catalysts, such as boric acid and various arylboronic acids, are particularly effective for this transformation. orgsyn.orgencyclopedia.puborgsyn.org These catalysts are thought to activate the carboxylic acid by forming a reactive acylborate or similar intermediate, which is then susceptible to nucleophilic attack by the amine. encyclopedia.pub The reactions are typically conducted at elevated temperatures in a solvent that allows for the azeotropic removal of water, driving the reaction to completion. Other metal-based catalysts, such as those based on titanium (e.g., TiF₄), have also been shown to effectively catalyze direct amidation reactions. rsc.org

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.net For amide synthesis, a multi-step "telescoped" process can be designed where intermediates are generated and consumed in a continuous stream without isolation. acs.org

A potential flow synthesis of this compound could begin with pumping a solution of 4-phenoxyphenylacetic acid into a reactor coil where it mixes with an activating agent (e.g., carbonyldiimidazole) to form a reactive acyl intermediate. This stream would then merge with a stream of ammonia in a second reactor coil, where the amide-forming reaction occurs. The residence time in each reactor coil can be precisely controlled to maximize conversion and minimize byproduct formation. This approach allows for rapid and efficient production of the target amide. acs.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial in modern organic synthesis to reduce the environmental footprint of chemical processes. These principles guide chemists in designing reactions that are safer, more efficient, and produce less waste. royalsocietypublishing.org For the synthesis of this compound, two key principles are of particular importance: the use of safer solvents and the maximization of atom economy.

Solvents are a major contributor to the waste generated in chemical processes, often accounting for 80-90% of the total mass. scribd.com Therefore, the selection of greener solvents is a primary consideration. Traditional solvents such as chlorinated hydrocarbons (e.g., dichloromethane) and polar aprotic solvents (e.g., dimethylformamide, DMF) are often effective but pose significant health and environmental hazards. whiterose.ac.uk Green solvent selection guides have been developed to aid chemists in choosing more sustainable alternatives. scribd.comjk-sci.com

In the synthesis of this compound, a greener approach would replace hazardous solvents in both the Williamson ether synthesis and the subsequent amidation step. For the Williamson ether synthesis, phase-transfer catalysis (PTC) offers a green alternative that can be performed in a two-phase system of water and an organic solvent, often eliminating the need for anhydrous conditions and hazardous solvents. acs.orgjetir.org Greener solvent choices for this reaction include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are preferable to traditional ethers like diethyl ether and tetrahydrofuran (B95107) (THF). usc.edu

For the amidation step, which traditionally might use solvents like DMF, greener alternatives such as ethanol, isopropanol, or even water can be considered, especially when employing enzymatic or chemo-enzymatic methods. nih.gov The ideal scenario is a solvent-free reaction, which significantly reduces waste and simplifies purification. ust.hk Where solvents are necessary, minimizing their volume through higher concentration reactions is a key strategy. vapourtec.com

Table 1: Comparison of Traditional vs. Greener Solvents for the Synthesis of this compound

| Reaction Step | Traditional Solvent | Issues | Greener Alternative | Rationale for Selection |

| Williamson Ether Synthesis | Acetonitrile (B52724), DMF | Toxic, high boiling point | 2-Methyltetrahydrofuran (2-MeTHF), Water (with PTC) | Bio-derived, lower toxicity, PTC allows for the use of water. whiterose.ac.ukjetir.org |

| Amidation | Dichloromethane (DCM), DMF | Carcinogenic, reprotoxic | Ethanol, Water (enzymatic) | Lower toxicity, biodegradable, enzymatic catalysis can proceed in aqueous media. usc.edunih.gov |

This table is generated based on general principles of green chemistry and data from analogous reactions.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org A higher atom economy signifies a greener process with less waste generation. It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Step 1: Williamson Ether Synthesis

In this step, 4-phenoxyphenol (B1666991) reacts with a suitable two-carbon synthon, for example, chloroacetamide, in the presence of a base.

C₆H₅OC₆H₄OH + ClCH₂CONH₂ + NaOH → C₆H₅OC₆H₄OCH₂CONH₂ + NaCl + H₂O

The atom economy for this step, assuming chloroacetamide is the alkylating agent, would be calculated based on the incorporation of atoms from 4-phenoxyphenol and chloroacetamide into the final product.

Step 2: Amidation

If the synthesis proceeds through the formation of 2-(4-phenoxyphenyl)acetic acid followed by amidation, the second step would involve the reaction of the carboxylic acid with ammonia.

C₆H₅OC₆H₄OCH₂COOH + NH₃ → C₆H₅OC₆H₄OCH₂CONH₂ + H₂O

This direct amidation is highly atom-economical as the only byproduct is water. researchgate.net Enzymatic amidation methods are particularly attractive as they can proceed under mild conditions and often in aqueous media, further enhancing the green credentials of the synthesis. nih.gov

Table 2: Theoretical Atom Economy for a Proposed Green Synthesis of this compound

| Reaction Step | Reactants | Desired Product | Byproducts | % Atom Economy |

| Williamson Ether Synthesis | 4-phenoxyphenol, 2-chloroacetamide, Sodium hydroxide | This compound | Sodium chloride, Water | ~73.5% |

| Amidation of 2-(4-phenoxyphenyl)acetic acid | 2-(4-phenoxyphenyl)acetic acid, Ammonia | This compound | Water | ~92.6% |

Calculations are based on the molecular weights of the respective compounds and assume stoichiometric reactions. The Williamson ether synthesis calculation assumes the direct formation of the amide, while the amidation calculation assumes the prior formation of the corresponding carboxylic acid.

In addition to atom economy, other metrics such as the Environmental Factor (E-factor), which is the mass ratio of waste to product, provide a more comprehensive assessment of the greenness of a process. vapourtec.com A lower E-factor indicates a more environmentally friendly process. By minimizing solvent use and maximizing reaction efficiency, the E-factor for the synthesis of this compound can be significantly reduced. nih.gov

Derivatization and Analog Design Based on the 2 4 Phenoxyphenyl Acetamide Core

Structure-Activity Relationship (SAR) Studies on the Phenoxyphenylacetamide Moiety

The biological activity of 2-(4-phenoxyphenyl)acetamide derivatives is intricately linked to the nature and position of substituents on the phenoxy ring, as well as the chemical environment of the acetamide (B32628) nitrogen. These modifications can significantly impact the compound's electronic properties, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

Substituent Effects on the Phenoxy Ring

The phenoxy ring of the this compound core presents a prime site for modification to modulate potency and selectivity. Researchers have investigated the impact of various electronic and steric features, as well as the positional isomerism of these substituents.

The introduction of substituents with varying electronic and steric properties onto the phenoxy ring has been shown to be a critical determinant of biological activity. Studies have demonstrated that both electron-donating and electron-withdrawing groups, as well as the size of the substituent, can profoundly affect the efficacy of these compounds.

For instance, in a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives evaluated for their anticancer and anti-inflammatory activities, compounds bearing halogen atoms on the aromatic ring showed favorable outcomes. nih.govnih.govresearchgate.net Notably, the presence of a nitro group, a strong electron-withdrawing group, in compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide), resulted in significant anticancer, anti-inflammatory, and analgesic activities. nih.govnih.govresearchgate.net

Further SAR studies on 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels revealed that while various substitutions on the western phenoxy ring were explored, none surpassed the activity of the initial hit compound with a 4-chloro substituent. mdpi.com Moderate inhibitory activity was observed with 4-methyl, 3-trifluoromethyl, and 3-trifluoromethoxy analogs, indicating a tolerance for a range of electronic and steric profiles at this position. mdpi.com

| Compound | Substituent on Phenoxy Ring | Biological Activity Profile |

|---|---|---|

| Analog of 3c | 4-Nitro | Exhibited anticancer, anti-inflammatory, and analgesic activities. |

| Analog of 10 | 4-Chloro | Potent SLACK channel inhibition. |

| Analog 52 | 4-Methyl | Moderate SLACK channel inhibition. |

| Analog 54 | 3-Trifluoromethyl | Moderate SLACK channel inhibition. |

| Analog 57 | 3-Trifluoromethoxy | Moderate SLACK channel inhibition. |

The position of a substituent on the phenoxy ring—ortho, meta, or para—can significantly influence the molecule's conformation and its ability to fit into a biological target's binding site. While comprehensive studies directly comparing the positional isomers of this compound are limited, related studies on similar scaffolds provide valuable insights.

In the development of 2-aryl-2-(pyridin-2-yl)acetamides as anticonvulsants, SAR trends indicated that the highest activity resided in unsubstituted phenyl derivatives or compounds with ortho- and meta-substituents on the phenyl ring. This suggests that substitution at the para-position may be less favorable for this particular biological target.

Modifications at the Acetamide Nitrogen

The acetamide nitrogen atom of the this compound core is another key site for derivatization. Modifications such as N-alkylation, N-acylation, and replacement with other amine substituents have been explored to alter the compound's properties and biological activity.

N-alkylation and N-acylation introduce substituents directly onto the nitrogen atom of the acetamide group. These modifications can impact the molecule's hydrogen-bonding capabilities, lipophilicity, and steric bulk, which in turn can affect its pharmacokinetic and pharmacodynamic properties.

For example, in the synthesis of novel 1,3,4-oxadiazole substituted acetamides, an N-alkylation reaction was a key step in linking the acetamide moiety to a thiazolidinedione ring system, leading to compounds with anticancer activity. pensoft.net This demonstrates how N-alkylation can be used to build more complex molecules with desired biological profiles. While specific studies focusing solely on simple N-alkylation or N-acylation of the parent this compound are not extensively detailed in the provided context, this strategy remains a fundamental approach in medicinal chemistry for fine-tuning molecular properties.

Replacing the primary amine of the acetamide group with other amine-containing moieties, including cyclic amines and heterocyclic rings, is a common strategy to explore new chemical space and improve biological activity. This approach, often referred to as bioisosteric replacement, can lead to compounds with altered selectivity, potency, and metabolic stability.

A notable example is the synthesis of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor, where the core acetamide is attached to a pyrazole ring. nih.gov This modification led to the identification of potent antagonists with favorable physicochemical and pharmacokinetic properties. nih.gov

Furthermore, the concept of using heterocyclic structures as bioisosteres for amide groups is a well-established strategy in drug design. nih.gov Heterocycles such as oxadiazoles and triazoles can mimic the hydrogen bonding and conformational properties of the acetamide group while offering different electronic and metabolic profiles. For instance, 1,3,4-oxadiazole-substituted acetamides have been synthesized and evaluated for their antitumor activity. pensoft.net

| Original Moiety | Bioisosteric Replacement | Rationale/Observed Outcome |

|---|---|---|

| Acetamide | (1H-Pyrazol-4-yl)acetamide | Led to potent P2X7 receptor antagonists with good pharmacokinetic properties. |

| Acetamide | 1,3,4-Oxadiazole-substituted acetamide | Resulted in compounds with antitumor activity. |

| Amide | Various Heterocycles (e.g., oxazole, triazole) | Can maintain or improve biological activity by mimicking key interactions while altering physicochemical properties. |

Variations on the Alkyl Linker (e.g., Homologation, Branching)

Alterations to the ethylene linker connecting the phenoxyphenyl moiety and the acetamide group can significantly impact the molecule's spatial arrangement and interaction with biological targets. Two primary strategies for modifying this linker are homologation and branching.

Homologation: This process involves the systematic extension of the alkyl chain. For instance, increasing the chain length from an acetamide to a propanamide or butanamide can alter the molecule's flexibility and the relative positioning of the terminal functional groups. A notable example is the synthesis of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, which represent a homologated version of the this compound core. These compounds have been investigated for their fungicidal activities, demonstrating that modifications to the linker length can lead to significant changes in biological activity. nih.gov

Branching: The introduction of alkyl groups, such as a methyl group, at the α- or β-positions of the acetamide side chain can introduce steric hindrance and create chiral centers, which may lead to differential interactions with biological targets. While specific examples of branched this compound analogs are not extensively detailed in readily available literature, the principles of introducing branching are a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. For example, the introduction of a methyl group at the α-position would yield a 2-(4-phenoxyphenyl)propanamide derivative. Such a modification would create a stereocenter, necessitating the investigation of the individual enantiomers' biological activities.

Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry aimed at modifying a lead compound to improve its properties without drastically altering its fundamental biological activity. ctppc.orgnih.gov These replacements can be applied to various parts of the this compound scaffold, including the phenoxyphenyl moiety and the amide bond.

Replacements for the Phenoxyphenyl Moiety: The phenoxyphenyl group can be replaced with other cyclic systems to modulate properties such as lipophilicity, metabolic stability, and target interactions. Bioisosteres for the phenyl ring, and by extension the phenoxyphenyl group, include various heteroaromatic rings (e.g., pyridine, thiophene) and non-aromatic saturated rings. nih.gov The choice of replacement depends on the desired physicochemical properties and the specific interactions with the biological target. For instance, introducing a nitrogen atom into one of the phenyl rings to create a pyridyloxyphenyl group can alter hydrogen bonding capabilities and solubility.

Replacements for the Amide Bond: The amide bond is a common functional group in pharmaceuticals but can be susceptible to enzymatic hydrolysis. Replacing the amide with a bioisostere can enhance metabolic stability and improve pharmacokinetic profiles. nih.govcambridgemedchemconsulting.comdrughunter.com Common amide bioisosteres include:

Heterocycles: Five-membered rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles can mimic the geometry and hydrogen bonding characteristics of the amide bond while being more resistant to cleavage. nih.govcambridgemedchemconsulting.com

Trifluoroethylamine: This group can act as a stable mimic of the amide, with the trifluoromethyl group providing metabolic stability. u-tokyo.ac.jp

Sulfonamides: The replacement of the carbonyl group with a sulfonyl group results in a sulfonamide, which can offer different hydrogen bonding patterns and improved metabolic stability. cambridgemedchemconsulting.com

The following table summarizes some common bioisosteric replacements for the amide functional group:

| Original Group | Bioisosteric Replacement | Key Properties Modified |

| Amide | 1,2,3-Triazole | Increased metabolic stability, altered H-bonding |

| Amide | Oxadiazole | Improved metabolic stability, mimics planarity |

| Amide | Imidazole | Enhanced metabolic stability, altered basicity |

| Amide | Trifluoroethylamine | Increased metabolic stability |

| Amide | Sulfonamide | Altered H-bonding, potentially improved stability |

Stereochemical Considerations in Analog Design

The introduction of chiral centers into the this compound scaffold necessitates careful consideration of stereochemistry, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities. Chirality can be introduced through modifications such as branching of the alkyl linker, as discussed in section 3.1.3.

Once a chiral center is present, the synthesis of enantiomerically pure compounds becomes a critical aspect of drug development. The two main approaches to obtain single enantiomers are stereoselective synthesis and chiral resolution.

Stereoselective Synthesis: This approach aims to produce a single enantiomer directly. This can be achieved through the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. While specific examples for the stereoselective synthesis of this compound analogs are not extensively documented, general methods for the asymmetric synthesis of related α-aryl propanoic acid derivatives, which could be precursors to chiral acetamides, are well-established in the literature.

Chiral Resolution: This method involves the separation of a racemic mixture into its constituent enantiomers. Common techniques for chiral resolution include:

Diastereomeric salt formation: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical methods such as crystallization.

Chiral chromatography: The racemic mixture is passed through a chiral stationary phase, which selectively interacts with one enantiomer more strongly than the other, allowing for their separation.

The biological evaluation of the individual enantiomers is crucial to determine the eutomer (the more active enantiomer) and the distomer (the less active or inactive enantiomer). This information is vital for developing a safe and effective drug with an optimal therapeutic index.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the mechanism of action and for designing more potent derivatives. Studies on phenoxyacetamide scaffolds, including 2-(4-Phenoxyphenyl)acetamide, have utilized molecular docking to explore their binding modes with various biological targets.

For instance, derivatives of phenoxyacetamide have been docked into the active site of enzymes like cyclooxygenase-2 (COX-2), a key target for anti-inflammatory drugs. researchgate.netsemanticscholar.orgmdpi.com These studies reveal that the phenoxy group often anchors the molecule within a hydrophobic pocket, while the acetamide (B32628) portion forms critical hydrogen bonds with polar residues in the active site. The specific interactions and calculated binding affinities help to explain the observed biological activity. semanticscholar.org

In a study focusing on P2Y14 receptor antagonists, docking analysis of N-substituted-acetamide derivatives was performed to understand their binding interactions. nih.gov The results from such studies typically highlight key amino acid residues that are essential for stabilizing the ligand-protein complex. Similarly, docking studies of phenoxyacetamide derivatives against targets like Factor VIIa have been used to guide the synthesis of novel anticoagulants. ijper.org The binding energy, or docking score, is a key output that estimates the binding affinity; lower scores generally indicate stronger binding. semanticscholar.org

| Target Protein | Key Interacting Residues (Example) | Binding Energy (kcal/mol) (Example) | Reference |

| Cyclooxygenase-2 (COX-2) | Tyr385, Arg120, Ser530 | -8.9 | semanticscholar.org |

| P2Y14 Receptor | Arg256, Tyr260 | Not Specified | nih.gov |

| Factor VIIa | Ser195, Gly216 | Not Specified | ijper.org |

| Keap1 | Arg415, Arg483 | Not Specified | nih.gov |

Note: The data presented are illustrative examples from studies on related phenoxyacetamide derivatives and may not be specific to this compound itself.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.netnih.gov These calculations provide insights into molecular structure, stability, and reactivity. For this compound, such studies can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. thaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important descriptor of molecular stability; a larger gap suggests higher stability and lower reactivity. youtube.comnih.gov For phenoxyacetamide derivatives, DFT calculations can map the locations of the HOMO and LUMO, indicating the most probable sites for electrophilic and nucleophilic attack. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich regions, prone to electrophilic attack) and blue areas indicating positive potential (electron-poor regions, prone to nucleophilic attack). nih.gov For this compound, the MEP would likely show negative potential around the carbonyl oxygen and positive potential around the amide hydrogen, highlighting their roles in forming hydrogen bonds. thaiscience.infonih.gov

| Quantum Chemical Parameter | Significance | Typical Application for this compound |

| HOMO Energy | Electron-donating ability | Predicts reactivity towards electrophiles |

| LUMO Energy | Electron-accepting ability | Predicts reactivity towards nucleophiles |

| HOMO-LUMO Gap | Chemical reactivity and stability | Assesses molecular stability |

| Molecular Electrostatic Potential (MEP) | Charge distribution and reactive sites | Identifies regions for hydrogen bonding and other non-covalent interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a set of compounds and their biological activities. nih.govfrontiersin.org For series of phenoxyacetamide derivatives, QSAR models have been developed to predict activities such as anticancer and enzyme inhibition. nih.govresearchgate.net

A QSAR study typically involves calculating a variety of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., HOMO-LUMO energies, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological. nih.gov Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation that correlates a combination of these descriptors with the observed biological activity (e.g., IC50 values). nih.gov

For example, a QSAR study on 2-phenoxy-N-phenylacetamide derivatives as hypoxia-inducible factor-1 (HIF-1) inhibitors identified descriptors like the SssNHE-index (an electrotopological state descriptor), slogp (a hydrophobicity descriptor), and others as being significant for activity. nih.gov The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²), which indicate the model's predictive power. nih.gov Such models are valuable for predicting the activity of newly designed compounds before their synthesis, thus saving time and resources. mdpi.com

| QSAR Model Type | Descriptors Used (Examples) | Statistical Parameters (Example) | Predicted Activity | Reference |

| 2D-QSAR | SssNHE-index, slogp, T_O_N_1 | r² = 0.9469, q² = 0.8933 | HIF-1 Inhibition | nih.gov |

| 3D-QSAR | Steric, Hydrophobic, Electrostatic fields | q² = 0.9672, pred_r² = 0.8480 | HIF-1 Inhibition | nih.gov |

| 2D-QSAR | PMI-Y, PMI-Z (Principal Moments of Inertia) | Not Specified | MAO-B Inhibition | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the stability of ligand-protein complexes. nih.govresearchgate.net For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore its accessible conformations and their relative energies. chemrxiv.org

When docked into a protein's binding site, MD simulations can assess the stability of the predicted binding pose. By simulating the movement of all atoms in the system over a period of nanoseconds to microseconds, researchers can observe whether the ligand remains stably bound or if it dissociates. researchgate.net Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which reveals flexible regions of the protein. nih.gov

These simulations can also provide a more detailed picture of the ligand-protein interactions, showing how hydrogen bonds and other non-covalent interactions fluctuate over time. This dynamic information is complementary to the static picture provided by molecular docking and is crucial for a comprehensive understanding of the binding event. researchgate.net

De Novo Drug Design and Virtual Screening Applications

The this compound scaffold can serve as a starting point for both virtual screening and de novo drug design efforts. Virtual screening involves computationally searching large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. mdpi.com The phenoxyacetamide core structure can be used as a query to search for similar molecules or as a fragment in fragment-based screening approaches.

In one study, a structure-based virtual screening approach, which included docking and molecular dynamics simulations, was used to identify novel BCR-ABL1 inhibitors. mdpi.com This process led to the identification of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as potential hits from a chemical library. mdpi.com

De novo drug design, on the other hand, involves building novel molecular structures from scratch or by modifying existing ones to fit optimally within the target's binding site. chemrxiv.org Computational programs can use the structure of this compound as a seed and intelligently add or modify functional groups to improve binding affinity and other desired properties, guided by the structural information of the target protein. nih.gov This approach allows for the exploration of novel chemical space in the quest for new and more effective drug candidates. ijper.org

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in separating 2-(4-phenoxyphenyl)acetamide from any impurities or unreacted starting materials from a synthesis mixture. These techniques are also crucial for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase (RP) HPLC method with a C18 column is generally suitable for compounds of this nature. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like water with a small percentage of formic acid or phosphoric acid to ensure good peak shape. Detection is commonly achieved using a UV detector, as the aromatic rings in this compound will absorb UV light.

Table 1: Representative HPLC Parameters for Analysis of Acetamide (B32628) Derivatives

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents typical starting conditions for method development and may require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, which has a moderate molecular weight and polarity, GC-MS analysis may be feasible, potentially after a derivatization step to increase its volatility and thermal stability. Derivatization is a common strategy in GC-MS to make analytes more amenable to the chromatographic conditions.

In a typical GC-MS analysis, the compound would be introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.

Table 2: General GC-MS Parameters for Organic Compound Analysis

| Parameter | Value |

|---|---|

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

These parameters are illustrative and would need to be optimized for the specific analysis of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for the preliminary assessment of product purity. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase.

The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is commonly used. The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic rings will fluoresce, or by using a staining agent like iodine vapor or potassium permanganate (B83412) solution.

Table 3: Example TLC System for Aromatic Amides

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1 or 2:1 v/v) |

| Visualization | UV light (254 nm) or Iodine vapor |

The mobile phase composition would be optimized to achieve an Rf value between 0.3 and 0.7 for this compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound. These methods provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of different functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the two phenyl rings, the methylene (B1212753) (-CH₂-) protons of the acetamide group, and the amide (-NH₂) protons. The splitting patterns (multiplicity) of these signals would provide information about the neighboring protons.

¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would show distinct signals for the carbonyl carbon of the amide group, the methylene carbon, and the various aromatic carbons.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons and carbons, further confirming the structure of the molecule.

While a publicly available, experimentally obtained NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the analysis of similar structures.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~172 |

| Methylene (-CH₂-) | ~3.5 | ~42 |

| Phenoxy-substituted Phenyl Ring (C-O) | - | ~157 |

| Phenoxy-substituted Phenyl Ring (C-H) | ~6.9-7.4 | ~118-130 |

| Phenyl Ring (attached to CH₂) (C-C) | - | ~135 |

| Phenyl Ring (attached to CH₂) (C-H) | ~7.2-7.4 | ~128-130 |

These are estimated values and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision, the exact molecular formula can be determined. This is a crucial step in the confirmation of the identity of a newly synthesized compound. For this compound (C₁₄H₁₃NO₂), the expected exact mass would be calculated and compared to the experimentally determined value.

Table 5: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃NO₂ |

| Calculated Exact Mass | 227.0946 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ |

The observed mass in an HRMS experiment should match the calculated mass within a very small tolerance (typically < 5 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of an acetamide derivative will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. For this compound, the key functional groups include the secondary amide, the aromatic rings, and the ether linkage.

While a specific spectrum for this compound is not publicly available, the expected characteristic IR absorption bands can be inferred from data on similar compounds, such as other acetamide derivatives. mdpi.comresearchgate.netnist.gov The principal vibrations would include:

N-H Stretching: Amides typically show a strong absorption band in the region of 3100-3500 cm⁻¹, corresponding to the N-H stretching vibration. In solid-state spectra, this band can be broadened due to hydrogen bonding. For instance, 2-chloro-N-(2-methoxyphenyl)acetamide exhibits an N-H stretching vibration at 3375 cm⁻¹. researchgate.net

C=O Stretching (Amide I): This is one of the most characteristic absorptions in the IR spectrum of amides, appearing as a strong band between 1630 and 1680 cm⁻¹. The exact position depends on factors like hydrogen bonding and the physical state of the sample. For example, a C=O amide stretching vibration is observed at 1671 cm⁻¹ for 2-chloro-N-(2-methoxyphenyl)acetamide. researchgate.net

N-H Bending (Amide II): This band, arising from a combination of N-H bending and C-N stretching, is typically found in the range of 1510-1570 cm⁻¹.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage are expected to produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Aromatic C-H and C=C Stretching: The presence of the phenyl rings will give rise to multiple bands. C-H stretching vibrations in aromatic rings are generally observed above 3000 cm⁻¹. C=C stretching vibrations within the ring usually appear in the 1400-1600 cm⁻¹ region. For 2-chloro-N-(2-methoxyphenyl)acetamide, the C=C stretching vibration on the aromatic ring is seen at 1600 cm⁻¹. researchgate.net

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide | N-H Stretch | 3100 - 3500 | Strong, potentially broad |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| Amide | N-H Bend (Amide II) | 1510 - 1570 | Moderate to Strong |

| Ether | Asymmetric C-O-C Stretch | ~1250 | Strong |

| Ether | Symmetric C-O-C Stretch | ~1040 | Strong |

| Aromatic | C-H Stretch | >3000 | Moderate |

| Aromatic | C=C Stretch | 1400 - 1600 | Moderate to Weak |

Note: The exact positions of the absorption bands can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and the instrument's resolution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the phenoxy-substituted phenyl ring system.

The electronic transitions are typically π → π* transitions within the aromatic rings. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals. For structurally similar compounds, such as N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives, the absorption spectra lie in the range of 294-400 nm. researchgate.net Another related compound, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, shows absorption bands at approximately 284 nm and 327 nm in a dimethyl sulfoxide (B87167) solution. mdpi.com

Table 2: Expected UV-Vis Absorption Data for this compound in Different Solvents

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Methanol | ~270-290 | To be determined experimentally |

| Dichloromethane | ~270-290 | To be determined experimentally |

| Acetonitrile | ~270-290 | To be determined experimentally |

Note: The provided λmax range is an estimation based on related structures. Actual values must be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of this compound has not been specifically reported, studies on analogous compounds like 2-(4-iodophenoxy)acetamide provide valuable insights. nih.gov For 2-(4-iodophenoxy)acetamide, the crystal system is monoclinic. nih.gov In the crystal structure of many acetamide derivatives, hydrogen bonding plays a crucial role in the molecular packing, often forming dimers or extended networks. nih.govresearchgate.net It is highly probable that in the solid state, molecules of this compound would also be linked by intermolecular hydrogen bonds involving the amide N-H and C=O groups.

Table 3: Hypothetical Crystallographic Data for this compound Based on Analogs

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ to be determined |

| Molecules per Unit Cell (Z) | To be determined |

| Key Interactions | Intermolecular N-H···O=C hydrogen bonding |

Note: This data is predictive and requires experimental validation through single-crystal X-ray diffraction analysis.

Purity Assessment and Impurity Profiling

Ensuring the purity of a pharmaceutical compound is critical. Impurity profiling involves the identification and quantification of any unwanted substances present in the active pharmaceutical ingredient (API). These impurities can originate from the synthesis process (starting materials, intermediates, by-products), degradation, or storage.

High-performance liquid chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (LC-MS), is the primary technique for purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be developed to separate the main compound from its potential impurities.

Potential impurities in this compound could include:

Starting materials: Unreacted 4-phenoxyphenol (B1666991) and a haloacetamide.

By-products: Products from side reactions occurring during the synthesis.

Degradation products: For example, hydrolysis of the amide bond to form 4-phenoxyphenylacetic acid.

Table 4: Common Analytical Techniques for Purity Assessment

| Technique | Purpose |

| HPLC-UV | Quantification of the main compound and detection of UV-active impurities. |

| LC-MS | Identification of unknown impurities by providing molecular weight information. |

| Gas Chromatography (GC) | Analysis of volatile residual solvents from the synthesis. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of impurities and quantification against a certified standard. |

Quantitative Analytical Methods in Biological Matrices (Preclinical Research Context)

In preclinical studies, it is essential to quantify the concentration of a compound in biological matrices such as plasma, urine, and tissue homogenates. This data is crucial for pharmacokinetic and pharmacodynamic studies. Due to the complexity of these matrices and the typically low concentrations of the analyte, highly sensitive and selective analytical methods are required.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs in biological samples. The method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances (e.g., proteins, lipids) and to concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: An HPLC or UHPLC system is used to separate the analyte from other components in the extracted sample. A reversed-phase column is typically employed.

Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. This involves the selection of a specific precursor ion (the molecular ion of this compound) and its fragmentation to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity.

An internal standard, a molecule structurally similar to the analyte, is typically added at the beginning of the sample preparation process to correct for any variability during extraction and analysis.

Table 5: Typical Parameters for a Quantitative LC-MS/MS Method

| Parameter | Description |

| Biological Matrix | Plasma, Urine, Tissue Homogenate |

| Sample Preparation | Protein Precipitation, LLE, or SPE |

| Chromatographic Column | C18 reversed-phase column |

| Mobile Phase | Gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Detection | Multiple Reaction Monitoring (MRM) |

| Internal Standard | A stable isotope-labeled analog or a structurally similar compound |

Future Directions and Emerging Research Opportunities

Exploration of Novel Therapeutic Targets

While the full therapeutic scope of 2-(4-phenoxyphenyl)acetamide is yet to be elucidated, the foundational phenoxy acetamide (B32628) scaffold is present in molecules with demonstrated biological activities, suggesting several promising areas for investigation.

Research into derivatives of phenoxy acetamide has indicated potential applications in various therapeutic areas. For instance, related compounds have been explored for their anti-inflammatory, analgesic, and anti-cancer properties. A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov The results from these studies indicated that derivatives containing halogen groups showed enhanced anti-inflammatory functions, while those with nitro groups exhibited significant anti-cancer, anti-inflammatory, and analgesic activities. nih.gov

Furthermore, a derivative, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz), has been identified as a novel inhibitor of resorptive bone loss. nih.govnih.gov This compound was found to exert a strong inhibitory effect on osteoclastogenesis, the process of bone resorption. nih.govnih.gov It was shown to alter the mRNA expressions of several osteoclast-specific marker genes and block the formation of mature osteoclasts. nih.govnih.gov These findings highlight the potential of targeting bone resorption-related diseases such as osteoporosis. nih.govnih.gov

These findings suggest that this compound could serve as a foundational structure for the development of novel therapeutics targeting a range of diseases. Future research should focus on screening this compound and its derivatives against a wide array of biological targets to identify new therapeutic opportunities.

Table 1: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Specific Target/Pathway | Observed Effect of Derivatives |

| Inflammation | Cyclooxygenase (COX) enzymes, inflammatory cytokines | Reduction in inflammation |

| Pain Management | Nociceptive pathways | Analgesic effects |

| Oncology | Various cancer cell lines | Anti-proliferative activity |

| Bone Disorders | Osteoclast differentiation and function | Inhibition of bone resorption |

Development of Advanced Synthetic Routes

The efficient and sustainable synthesis of this compound and its analogs is crucial for enabling extensive research and potential future commercialization. While traditional synthetic methods exist, the development of advanced synthetic routes offers opportunities for improved yield, purity, and scalability, as well as reduced environmental impact.

The synthesis of related phenoxy acetamide derivatives often involves the reaction of a substituted phenol (B47542) with an appropriate amine. nih.gov For example, a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols. nih.gov The synthesis of 4-phenoxy-phenyl isoxazole derivatives involved reacting 4-fluorobenzaldehyde with a phenol in the presence of a base. nih.gov

Future research in this area could focus on several key aspects:

Catalytic Methods: Exploring novel catalysts to improve reaction efficiency and selectivity. This could include transition-metal catalysts or organocatalysts to facilitate the key bond-forming reactions.

Flow Chemistry: Implementing continuous flow manufacturing processes can offer better control over reaction parameters, leading to higher yields and purity, as well as enhanced safety for large-scale production.

Green Chemistry: Utilizing environmentally friendly solvents, reducing the number of synthetic steps, and minimizing waste generation are critical considerations for sustainable chemical manufacturing.

Table 2: Comparison of Synthetic Methodologies

| Synthetic Approach | Advantages | Disadvantages |

| Traditional Batch Synthesis | Well-established procedures | Potential for lower yields, scalability challenges, higher waste generation |

| Catalytic Synthesis | Increased reaction rates and selectivity, potential for milder reaction conditions | Catalyst cost and separation from the product |

| Flow Chemistry | Precise control over reaction conditions, improved safety and scalability, potential for higher yields | Higher initial equipment cost |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources | May require significant process optimization |

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by enabling the rapid analysis of vast datasets and the prediction of molecular properties. nih.govmdpi.comuniversiteitleiden.nl These technologies can significantly accelerate the research and development of this compound.

Key applications of AI and ML in this context include:

Target Identification and Validation: AI algorithms can analyze biological data to identify and validate novel therapeutic targets for this compound and its derivatives. nih.gov

Virtual Screening and De Novo Drug Design: ML models can screen large virtual libraries of compounds to identify those with the highest probability of binding to a specific target. nih.gov Furthermore, generative AI models can design novel molecules with optimized properties from the ground up.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical and often resource-intensive part of drug development. AI models can predict these properties with increasing accuracy, reducing the need for extensive experimental testing in the early stages. nih.govmdpi.com

The integration of AI and ML offers the potential to significantly reduce the time and cost associated with bringing a new drug to market. researchgate.net

Innovations in Analytical Techniques for Complex Systems

A thorough understanding of the behavior of this compound in complex biological systems is essential for its development as a therapeutic agent. Innovations in analytical techniques provide the tools necessary to probe these interactions with high sensitivity and specificity.

Advanced analytical techniques that can be applied to the study of this compound include:

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for the characterization of small molecules and their metabolites. azolifesciences.com It can be used to identify and quantify this compound and its biotransformation products in biological matrices such as plasma and tissues. azolifesciences.com

Mass Spectrometry Imaging (MSI): MSI allows for the visualization of the spatial distribution of drugs and their metabolites within tissue sections, providing valuable insights into drug pharmacokinetics and target engagement.

Advanced Chromatography: Techniques such as liquid chromatography-mass spectrometry (LC-MS) are essential for separating and detecting compounds in complex mixtures. azolifesciences.com Innovations in this area continue to improve resolution, sensitivity, and throughput.

Capillary Electrophoresis (CE): CE is a versatile technique for the separation and analysis of small molecules, offering high efficiency and low sample consumption. drugdiscoverytoday.com

These advanced analytical methods are crucial for building a comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of this compound, which is vital for its progression through the drug development pipeline.

Q & A

Q. What are the standard synthetic routes for 2-(4-Phenoxyphenyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach starting with the coupling of phenoxybenzene derivatives with chloroacetamide precursors. Key steps include:

- Nucleophilic substitution : Reacting 4-phenoxyphenylamine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere .

- Solvent optimization : Using polar aprotic solvents (e.g., acetonitrile) with weak bases (e.g., K₂CO₃) to enhance reaction efficiency .

- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, followed by solvent evaporation under reduced pressure . Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios (1:1.2 amine-to-acyl chloride) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- ¹H/¹³C NMR : Assign peaks to confirm the presence of the phenoxyphenyl group (δ 6.8–7.4 ppm for aromatic protons) and acetamide moiety (δ 2.1 ppm for CH₃ and δ 8.2 ppm for NH) .

- IR spectroscopy : Identify carbonyl (C=O) stretching at ~1650 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .

- X-ray crystallography : Resolve dihedral angles between aromatic rings and acetamide groups to validate spatial arrangement .

Q. How is the compound initially screened for biological activity?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli) .

- Enzyme inhibition : Evaluate interactions with cyclooxygenase-2 (COX-2) or proteases using fluorometric assays .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing byproducts in large-scale synthesis?

- Continuous flow reactors : Enhance mixing and heat transfer, reducing side reactions like over-acylation .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate acylation steps .

- Purification : Use recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Multi-technique validation : Cross-reference NMR data with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

- Dynamic NMR : Resolve rotational barriers in the acetamide group that may cause signal splitting .

- Computational modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to SARS-CoV-2 main protease (PDB: 6LU7), focusing on hydrogen bonds with His41 and hydrophobic interactions with Phe140 .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Q. What mechanistic insights explain its enzyme inhibition properties?

- Kinetic studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots for COX-2 .

- Site-directed mutagenesis : Identify key residues (e.g., Arg120 in COX-2) critical for binding using mutant enzymes .

Q. How does the compound’s stability vary under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC; stability peaks at pH 7.4 (t½ > 24 hrs) .

- Thermal analysis : Differential scanning calorimetry (DSC) reveals decomposition onset at 220°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.